4a-Methyl-decahydroquinoline
Overview
Description
4a-Methyl-decahydroquinoline is a bicyclic organic compound belonging to the family of quinolines. It is characterized by its unique structure, which includes a decahydroquinoline core with a methyl group attached at the 4a position. This compound is of significant interest due to its diverse applications in various fields, including materials science, biotechnology, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Methyl-decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline over platinum or palladium catalysts under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4a-Methyl-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Methyl iodide, dimethyl sulfate, and other alkylating agents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various alkylated quinoline derivatives.
Scientific Research Applications
4a-Methyl-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4a-Methyl-decahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Decahydroquinoline: Lacks the methyl group at the 4a position, resulting in different chemical and biological properties.
Quinoline: An aromatic compound with a different degree of saturation and structural features.
4-Methylquinoline: Similar in structure but differs in the degree of hydrogenation and saturation.
Uniqueness: 4a-Methyl-decahydroquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group at the 4a position and the fully saturated decahydroquinoline core distinguish it from other related compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-10-6-3-2-5-9(10)11-8-4-7-10/h9,11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQXXEKLNYIWMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1NCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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